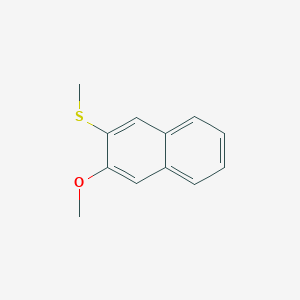

(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalytic Applications

One notable application involves the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug. The process employs dimethyl carbonate as a greener methylation agent, highlighting an environmentally friendly approach to chemical synthesis. The study demonstrates the efficiency of calcined-hydrotalcite supported on hexagonal mesoporous silica as a catalyst, achieving a high conversion and selectivity towards 2-methoxynaphthalene under optimized conditions. This work underscores the potential of using solid base catalysts in sustainable chemical processes (Yadav & Salunke, 2013).

Synthetic Applications

(3-Methoxynaphthalen-2-yl)(methyl)sulfane also finds application in the synthesis of various bioactive compounds. For instance, it has been used in the preparation of 2-bromo-6-methoxynaphthalene, an important intermediate for the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. The use of environmentally benign reagents like dimethyl carbonate for methylation steps in these syntheses is highlighted, demonstrating a move towards greener synthetic methods (Xu & He, 2010).

Photodynamic Therapy Applications

Further expanding its utility, derivatives of (3-Methoxynaphthalen-2-yl)(methyl)sulfane have been explored for their potential in photodynamic therapy (PDT). A study involving the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates these compounds' potential as Type II photosensitizers for cancer treatment in PDT. These derivatives show promising properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Additionally, some derivatives synthesized from (3-Methoxynaphthalen-2-yl)(methyl)sulfane have shown potential antibacterial activity. A study on the synthesis and evaluation of 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide reports its effectiveness against both gram-positive and gram-negative bacteria. This highlights the compound's role in the development of new antibacterial agents, showcasing the broader pharmaceutical applications of (3-Methoxynaphthalen-2-yl)(methyl)sulfane derivatives (Mamatha, Babu, Mukkanti, & Pal, 2011).

特性

IUPAC Name |

2-methoxy-3-methylsulfanylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENVFRPAVPSEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)